2-Methoxy-6-methylisonicotinic acid
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Overview
Description
Scientific Research Applications
- MMINA exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .
- MMINA possesses anti-inflammatory properties. It modulates immune responses by regulating cytokines and inflammatory mediators. Studies suggest that MMINA could be useful in managing chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel diseases .
- Researchers have investigated MMINA’s neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These properties make it relevant for potential therapeutic strategies against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- MMINA exhibits antimicrobial properties against bacteria and fungi. It has been studied for its potential in treating infections, including drug-resistant strains. Its mode of action involves disrupting microbial membranes or interfering with essential cellular processes .
- MMINA can chelate metal ions, making it relevant for environmental remediation. It could be used to remove heavy metals from contaminated water or soil. Its ability to form stable complexes with metals enhances its effectiveness in this context .
- MMINA’s chemical structure allows for functionalization and modification. Researchers have explored its use as a ligand in transition metal catalysis. It participates in various reactions, including cross-coupling and C-H activation, contributing to synthetic chemistry .
Anticancer Properties
Anti-Inflammatory Applications
Neuroprotection and Neurodegenerative Disorders
Antimicrobial Activity
Metal Chelation and Environmental Applications
Chemical Synthesis and Catalysis
These applications highlight the versatility of 2-Methoxy-6-methylisonicotinic acid across diverse scientific domains. Its unique properties continue to inspire research and innovation, paving the way for novel therapeutic approaches and environmental solutions. For more in-depth information, refer to the cited literature . If you need further details or additional fields, feel free to ask!
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a manner similar to other isonicotinic acid derivatives . For instance, some isonicotinic acid derivatives are known to inhibit the action of prostaglandin synthetase . .
Biochemical Pathways
Given the potential similarities to other isonicotinic acid derivatives, it’s possible that this compound could affect pathways related to inflammation and pain, as these are common targets of nonsteroidal anti-inflammatory drugs (NSAIDs) . .
Result of Action
Given the potential similarities to other isonicotinic acid derivatives, it’s possible that this compound could have anti-inflammatory and analgesic effects . .
properties
IUPAC Name |
2-methoxy-6-methylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYXMXIKGJJYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylisonicotinic acid |
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